

amsacrine hydrochloride spectral data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amsacrine Hydrochloride

CAS No.: 54301-15-4

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DNA-Binding Properties of Amsacrine

The following table summarizes the key findings from spectroscopic studies on the interaction between amsacrine and DNA, which is crucial for its anticancer activity.

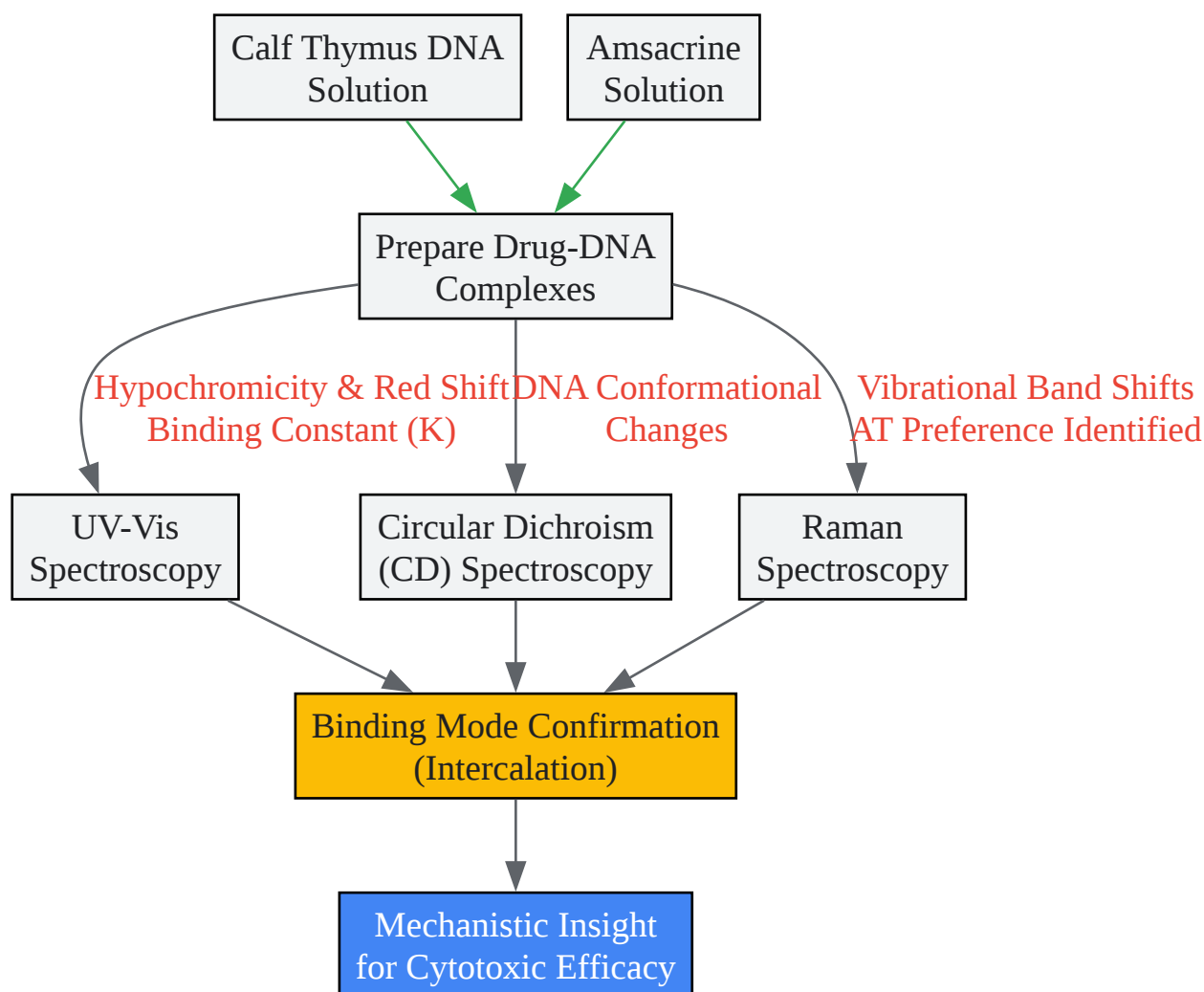
Spectroscopic Technique	Key Findings on DNA Binding	Reported Values
UV-Visible Spectroscopy	Confirmed interaction with DNA; used to determine the binding constant. [1]	Binding Constant (K) = $(1.2 \mu\text{M}^{-1} \times 10^4 \text{ M}^{-1})$ [1]
Circular Dichroism (CD)	Detected conformational changes in DNA structure upon drug binding. [1]	Not Specified
Raman Spectroscopy	Indicated a binding preference for AT base pairs ; also suggested minor groove binding components. [1]	Not Specified

Experimental Protocol for DNA-Binding Studies

For researchers aiming to reproduce or build upon these findings, here is a detailed methodology based on the published study [1]:

- **Material Preparation:** Prepare a solution of **native calf thymus DNA** in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to maintain physiological conditions. The concentration of DNA should be accurately determined using its known molar extinction coefficient.
- **Sample Preparation:** Create a series of solutions with a constant DNA concentration and varying concentrations of amsacrine. A typical molar ratio (drug-to-DNA) range of 0 to 1 is often used to observe the binding saturation.
- **Instrumental Analysis:**
 - **UV-Vis:** Record absorption spectra for each solution. A **hypochromic effect** and **red shift (bathochromic shift)** in the amsacrine absorption peak are characteristic of intercalation. Use these changes to calculate the binding constant, for instance, using the Benesi-Hildebrand plot or similar methods.
 - **Circular Dichroism:** Collect CD spectra of DNA both in the presence and absence of the drug. Observe changes in the characteristic **B-form DNA CD signature** (e.g., around 245 nm and 275 nm) to understand the conformational perturbations induced by amsacrine.
 - **Raman Spectroscopy:** Acquire Raman spectra of DNA and the drug-DNA complexes. Pay close attention to shifts in vibrational bands corresponding to DNA bases (adenine, thymine, guanine, cytosine) and the sugar-phosphate backbone to infer the binding mode and sequence preference.

The experimental workflow for these analyses can be visualized as follows:



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Alternative Approaches for Spectral Data

Since the search results did not contain the full spectral data, you may consider these approaches to obtain it:

- **Specialized Chemical Databases:** Search commercial chemical supplier catalogs (e.g., MedChemExpress [2]) or spectral databases like SDBS (Spectral Database for Organic Compounds) which often contain NMR, IR, and mass spectra.
- **Re-evaluate Existing Literature:** Re-examine foundational papers, especially those focused on the synthesis and structural analysis of amsacrine and its derivatives [3], as they may contain spectral characterization data in their experimental sections.
- **Computational Chemistry:** Employ **Density Functional Theory (DFT) calculations** to predict the molecular properties and spectroscopic characteristics of amsacrine. The methodology described for

amodiaquine [4] can serve as an excellent guide for such an approach, allowing for the prediction of FT-IR, NMR, and UV-Vis spectra.

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To cite this document: Smolecule. [amsacrine hydrochloride spectral data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548224#amsacrine-hydrochloride-spectral-data>]

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Address: Ontario, CA 91761, United States

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